6-methyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one
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Overview
Description
6-methyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that belongs to the class of dihydropyrimidinones This compound is characterized by a pyrimidine ring that is partially saturated, with a methyl group at the 6-position and a prop-2-en-1-yl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one can be achieved through various synthetic routes. One common method involves the Biginelli reaction, which is a three-component condensation reaction. The typical reactants include an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually carried out under acidic conditions, often using hydrochloric acid or acetic acid as the catalyst. The reaction mixture is heated to reflux, and the product is obtained after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity. The scalability of the Biginelli reaction makes it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-methyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidinones.
Reduction: Reduction reactions can convert the dihydropyrimidinone to tetrahydropyrimidinone derivatives.
Substitution: The methyl and prop-2-en-1-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidinones and tetrahydropyrimidinones, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: It has potential therapeutic applications in the treatment of diseases like cancer and infectious diseases.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-methyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one
- 6-ethyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one
- 6-methyl-3-(but-2-en-1-yl)-3,4-dihydropyrimidin-4-one
Uniqueness
6-methyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and prop-2-en-1-yl groups at specific positions on the pyrimidine ring influences its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-methyl-3-prop-2-enylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-3-4-10-6-9-7(2)5-8(10)11/h3,5-6H,1,4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUPCNSVBBNJRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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